molecular formula C14H20O3 B8606466 1-[2-(2-Methoxyethoxy)ethoxy]-4-(prop-2-EN-1-YL)benzene CAS No. 112968-90-8

1-[2-(2-Methoxyethoxy)ethoxy]-4-(prop-2-EN-1-YL)benzene

Cat. No. B8606466
M. Wt: 236.31 g/mol
InChI Key: ITTXDKSCDQSIGP-UHFFFAOYSA-N
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Patent
US04996277

Procedure details

Magnesium turnings (0.83g, 0.032 mol) and 10 mL of anhydrous tetrahydrofuran (THF) were placed in a dry 3-necked round bottom flask. The mixture was stirred under reflux in an argon atmosphere for about 20 minutes. The previously prepared 4-[2-(2-methoxyethoxy)ethoxy]bromobenzene (7-Og, 0.025 mol) in 30 mL of anhydrous THF was slowly dripped into the stirring magnesium mixture. A small amount (about 0.1 mL) of 1,2-dibromoethane was initially added to start the Grignard reaction. After the bromide was added, the mixture was refluxed overnight under an argon atmosphere. The mixture was then cooled to -78° C. and 15 mL (0.17 mol) of allyl bromide in 30 mL of spectral grade benzene was added. The resulting mixture was stirred and allowed to slowly warm to room temperature and then refluxed overnight. The mixture was cooled and exacted with ethyl ether. The ethyl ether layer was washed with aqueous 3N hydrochloric acid, aqueous saturated brine and then with water until the organic layer was neutral. The ethyl ether solution was dried over anhydrous magnesium sulfate and the solvent was removed. The product was distilled to give 2.78 g (47%) of the desired 3-(4-[2-(2-methoxyethoxy) ethoxy]phenyl]-1-propene, bp 105°-113° C./0.2mm; NMR(δ): 3.30(2H,d), 3.36(3H,s), 3.46-3.92(6H,m), 4.12(2H,m), 5.00(2H,m), 5.95(1H,m), 6.80(2H,d), 7.04(2H,d).
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.025 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.1 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
15 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
30 mL
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Mg].[CH3:2][O:3][CH2:4][CH2:5][O:6][CH2:7][CH2:8][O:9][C:10]1[CH:15]=[CH:14][C:13](Br)=[CH:12][CH:11]=1.BrCCBr.[Br-].[CH2:22](Br)[CH:23]=[CH2:24]>O1CCCC1.C(OCC)C.C1C=CC=CC=1>[CH3:2][O:3][CH2:4][CH2:5][O:6][CH2:7][CH2:8][O:9][C:10]1[CH:15]=[CH:14][C:13]([CH2:24][CH:23]=[CH2:22])=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
0.83 g
Type
reactant
Smiles
[Mg]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.025 mol
Type
reactant
Smiles
COCCOCCOC1=CC=C(C=C1)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Four
Name
Quantity
0.1 mL
Type
reactant
Smiles
BrCCBr
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-]
Step Six
Name
Quantity
15 mL
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Seven
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux in an argon atmosphere for about 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the Grignard reaction
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed overnight under an argon atmosphere
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
WASH
Type
WASH
Details
The ethyl ether layer was washed with aqueous 3N hydrochloric acid, aqueous saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl ether solution was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed
DISTILLATION
Type
DISTILLATION
Details
The product was distilled

Outcomes

Product
Name
Type
product
Smiles
COCCOCCOC1=CC=C(C=C1)CC=C
Measurements
Type Value Analysis
AMOUNT: MASS 2.78 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 47.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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